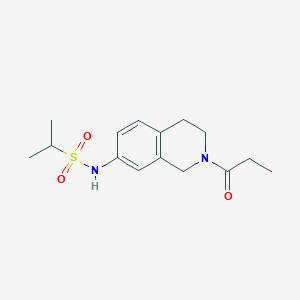

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

Description

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a propionyl group at position 2 and a propane-2-sulfonamide moiety at position 6. The tetrahydroisoquinoline core contributes to its rigidity and stereochemical complexity, making structural characterization critical for understanding its properties .

Structural determination of this compound likely employs X-ray crystallography tools such as SHELXL for refinement and ORTEP-3 for graphical representation, ensuring precise stereochemical assignments . Its enantiomeric purity, if applicable, could be analyzed using parameters like Rogers’ η or Flack’s x to resolve chirality-related ambiguities .

Properties

IUPAC Name |

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-4-15(18)17-8-7-12-5-6-14(9-13(12)10-17)16-21(19,20)11(2)3/h5-6,9,11,16H,4,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSBESFCLAFHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Research is ongoing to explore its efficacy in treating various medical conditions.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the tetrahydroisoquinoline scaffold but differ in substituents, sulfonamide positioning, and auxiliary functional groups. Below is a comparative analysis based on available

Table 1: Key Structural and Functional Comparisons

Key Observations:

The 4-chlorophenyl group in 1190642-55-7 enhances lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

Impact of Auxiliary Groups: The trifluoromethyl and cyano groups in 1161066-93-8 contribute to metabolic stability by resisting oxidative degradation, a feature absent in the target compound .

Stereochemical Considerations: The target compound’s stereochemistry, if chiral, necessitates rigorous analysis (e.g., using Flack’s x parameter) to avoid false polarity assignments, a challenge less pronounced in non-chiral analogs like 1190642-55-7 .

Biological Activity

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a compound characterized by its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H20N2O3S

- Molecular Weight : 296.39 g/mol

- CAS Number : 955672-40-9

The compound features a tetrahydroisoquinoline core which is known for its diverse pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors to modulate their function.

These interactions suggest that the compound could play a role in therapeutic applications targeting enzymatic pathways or receptor-mediated processes.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications can enhance the antimicrobial efficacy against various pathogens.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antimicrobial activity | |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Significant inhibition against EAC and DLA |

Neuroprotective Effects

This compound may exhibit neuroprotective effects by modulating neurotransmitter levels and inhibiting neurotoxic pathways. In vivo studies have demonstrated that related compounds can influence dopamine metabolism and reduce neurotoxicity associated with Parkinson's disease treatments.

Case Studies

- Study on Neurotoxicity : A study involving 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (related to the target compound) showed that it significantly affected dopamine release and metabolism in rat models. The results indicated potential neuroprotective mechanisms that could be relevant for developing therapies for neurodegenerative diseases .

- Antimicrobial Evaluation : Another investigation assessed various tetrahydroisoquinoline derivatives for their antimicrobial properties. The study found that structural modifications led to enhanced activity against specific bacterial strains .

Q & A

Q. What are the key synthetic pathways for N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide, and what reaction conditions are critical?

The synthesis involves multi-step reactions, including sulfonamide coupling to a tetrahydroisoquinoline scaffold and subsequent propionylation. Critical steps include:

- Sulfonamide introduction : Reaction of sulfonyl chlorides with amino-tetrahydroisoquinoline intermediates under basic conditions (e.g., triethylamine in dichloromethane) .

- Propionylation : Acylation using propionic anhydride or activated esters, requiring controlled temperatures (0–25°C) to avoid side reactions .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., tetrahydroisoquinoline aromatic protons at δ 6.8–7.2 ppm) and carbonyl signals (C=O at ~170 ppm) .

- IR spectroscopy : Confirms sulfonamide (-SONH-, ~1340 cm) and propionyl (C=O, ~1650 cm) functional groups .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~379) .

Q. What preliminary biological activities have been reported for structurally analogous sulfonamide-tetrahydroisoquinoline compounds?

Analogous compounds exhibit:

- Enzyme inhibition : Potent activity against kinases (IC < 100 nM) and nitric oxide synthase (NOS) via competitive binding to catalytic sites .

- Neuropharmacological potential : Modulation of neurotransmitter receptors (e.g., serotonin receptors) due to the tetrahydroisoquinoline moiety .

- Anticancer activity : Pro-apoptotic effects in vitro (e.g., IC ~5 µM in leukemia cell lines) .

Q. Which structural features influence its pharmacokinetic properties?

Key determinants include:

- Sulfonamide group : Enhances solubility and target binding via hydrogen bonding .

- Tetrahydroisoquinoline core : Improves blood-brain barrier penetration for CNS-targeted applications .

- Propionyl substituent : Modulates metabolic stability by reducing cytochrome P450-mediated oxidation .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale research applications?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency .

- Catalyst use : Palladium catalysts (e.g., Pd/C) enhance hydrogenation steps during tetrahydroisoquinoline synthesis .

- Temperature control : Low-temperature acylation (-10°C) minimizes byproduct formation .

- Process analytical technology (PAT) : Real-time HPLC monitoring ensures reaction completion .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability. Recommended approaches:

- Orthogonal assays : Validate enzyme inhibition using fluorescence polarization and radiometric assays .

- Binding kinetics : Surface plasmon resonance (SPR) quantifies binding affinity (K) to confirm target engagement .

- Cell-based models : Use isogenic cell lines to control for genetic variability in cytotoxicity studies .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

Mechanistic studies employ:

- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinase-ligand interactions) .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular dynamics simulations : Predict binding stability and conformational changes in enzyme active sites .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

Computational strategies include:

- Docking studies : Identify key residues in target enzymes (e.g., ATP-binding pockets) for structure-activity relationship (SAR) optimization .

- Free-energy perturbation (FEP) : Predicts ΔΔG values for substituent modifications to enhance binding .

- ADMET prediction : Tools like SwissADME forecast solubility, permeability, and toxicity early in design .

Q. What methodologies assess the compound’s stability under physiological conditions?

Stability studies involve:

- Forced degradation : Expose to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .

- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify intact compound using UPLC .

- Light/heat stress testing : Monitor decomposition under ICH Q1B guidelines for photostability .

Q. How do structural analogs compare in target selectivity and off-target effects?

Comparative studies require:

- Panel screening : Test against 100+ kinases/pharmacologically relevant targets to identify selectivity profiles .

- CRISPR-Cas9 knockout models : Confirm target-specific effects in cellular pathways .

- Metabolomics : Identify off-target metabolic disruptions via LC-MS-based profiling .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N) for moisture-sensitive steps .

- Data validation : Replicate key findings across ≥3 independent experiments with statistical rigor (p < 0.01) .

- Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo studies, including IACUC approval for animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.